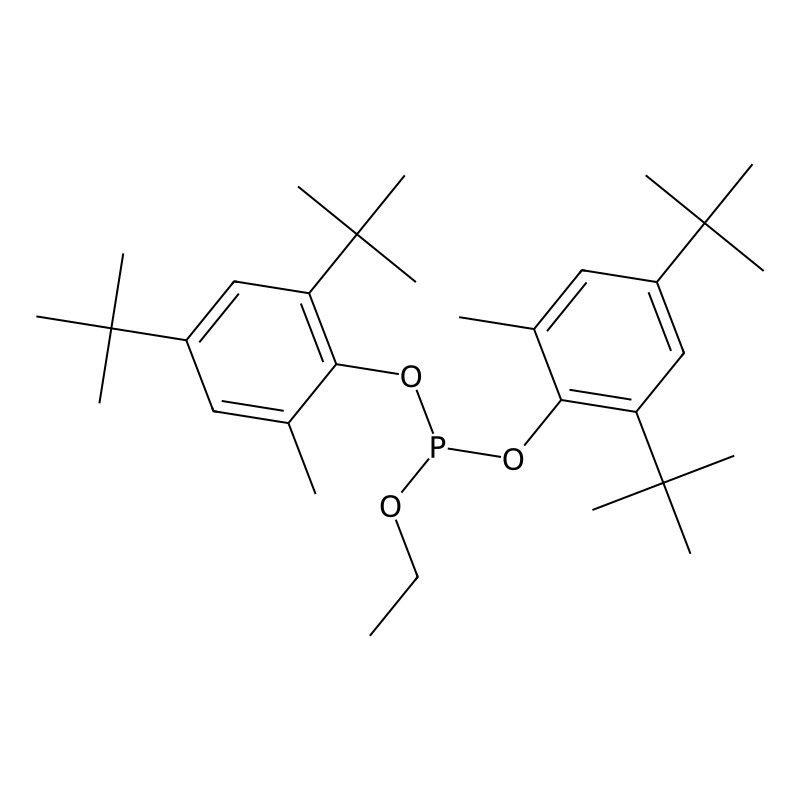

Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite is an organophosphorus compound characterized by its molecular formula . This compound is noted for its significant role as an antioxidant, particularly in the stabilization of polymers, where it effectively inhibits oxidative degradation. The compound's structure features two 2,4-di-tert-butyl-6-methylphenyl groups attached to an ethyl phosphite moiety, which contributes to its chemical stability and reactivity in various applications .

Types of Reactions- Oxidation: Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite can undergo oxidation to yield phosphates.

- Hydrolysis: In the presence of water, it hydrolyzes to produce phosphorous acid and the corresponding phenol.

- Substitution: The ethyl group can be replaced with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions- Oxidizing Agents: Hydrogen peroxide, oxygen.

- Hydrolyzing Agents: Water, acids.

- Substituting Agents: Alkyl halides, aryl halides.

Major Products Formed- Phosphates from oxidation.

- Phenols from hydrolysis.

- Substituted Phosphites from substitution reactions .

- Oxidizing Agents: Hydrogen peroxide, oxygen.

- Hydrolyzing Agents: Water, acids.

- Substituting Agents: Alkyl halides, aryl halides.

Major Products Formed- Phosphates from oxidation.

- Phenols from hydrolysis.

- Substituted Phosphites from substitution reactions .

Research indicates that Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite may exhibit protective effects against oxidative stress in biological systems. Its antioxidant properties suggest potential applications in biological and medical fields, particularly in formulations aimed at enhancing the stability of drugs and other sensitive compounds .

The synthesis of Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite typically involves a reaction between 2,4-di-tert-butyl-6-methyl phenol and ethyl phosphorodichloridite. This reaction is conducted in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the process. The reaction is usually performed under an inert atmosphere to prevent oxidation. In industrial settings, continuous flow reactors are employed for scaling up production, allowing for better control over reaction conditions and enhancing safety and yield .

Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite has a diverse range of applications across various industries:

- Polymer Chemistry: Used as an antioxidant to prevent oxidative degradation of materials.

- Biological Research: Investigated for potential protective effects against oxidative stress.

- Medicine: Studied for use in drug formulations to enhance stability.

- Industrial

Studies on Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite have focused on its interactions with various biological systems and materials. Its mechanism of action primarily involves the inhibition of oxidative degradation through radical scavenging activity, which helps maintain material integrity over time. Further research is ongoing to explore its potential interactions with metals and other compounds in industrial applications .

Several compounds share structural similarities with Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite. Here are a few notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Tris(2,4-di-tert-butylphenyl) phosphite | Contains three 2,4-di-tert-butylphenol units | Higher steric hindrance due to three bulky groups |

| 2,6-Di-tert-butyl-4-methylphenol | Simple structure with two bulky groups | Known for strong antioxidant properties |

| 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) | Contains a methylene bridge between two bulky groups | Enhanced stability due to bridging |

Uniqueness

Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite stands out due to its specific molecular structure that balances steric hindrance with reactivity. This unique configuration allows it to effectively inhibit oxidative degradation while maintaining stability across various conditions. Additionally, its ability to form stable complexes with metals enhances its utility in industrial applications .

Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite possesses a sophisticated molecular architecture that directly correlates with its exceptional antioxidant performance. The compound features two 2,4-di-tert-butyl-6-methylphenyl groups attached to an ethyl phosphite moiety, creating a sterically hindered environment that enhances both chemical stability and hydrolytic resistance. With a molecular weight of 514.73 g/mol and a melting range of 89-92°C, this phosphite antioxidant exhibits optimal thermal properties for high-temperature processing applications.

The structural design incorporates multiple tert-butyl groups positioned at the 2,4-positions of the phenyl rings, with additional methyl substitution at the 6-position, creating substantial steric hindrance around the phosphite center. This configuration prevents unwanted side reactions while maintaining the compound's ability to effectively decompose hydroperoxides, which are primary initiators of polymer degradation. The specific gravity of 1.05 at 20°C and a boiling point of 520.5°C at 760 mmHg further demonstrate the compound's thermal stability characteristics.

Mechanism of Antioxidant Action

The antioxidant mechanism of bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite operates primarily through hydroperoxide decomposition, classifying it as a secondary antioxidant. Unlike primary antioxidants that directly scavenge free radicals, phosphite antioxidants function by reducing hydroperoxides to alcohols, thereby preventing the formation of alkoxy and hydroxyl radicals that propagate oxidative chain reactions. Research has demonstrated that the efficiency of hydroperoxide reduction follows the order: phosphonites > alkyl phosphites > aryl phosphites > hindered aryl phosphites.

Studies have revealed that sterically hindered aryl phosphites like bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite can also exhibit chain-breaking primary antioxidant activity when substituted by alkoxyl radicals. This dual functionality provides enhanced protection compared to conventional phosphite antioxidants, particularly at elevated temperatures where hydrolysis reactions become significant. The formation of hindered phenoxyl radicals during the antioxidant process contributes to chain termination, providing additional protective mechanisms beyond simple hydroperoxide decomposition.

Solvent-Mediated Esterification Strategies for Spirocyclic Phosphite Formation

The synthesis of Bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphite involves the esterification of ethyl phosphorodichloridite with 2,4-di-tert-butyl-6-methylphenol. Solvent choice profoundly impacts reaction kinetics and product purity. Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) enhance nucleophilicity of the phenolic oxygen, facilitating efficient substitution at the phosphorus center [5]. For example, DMF stabilizes intermediates through hydrogen bonding, reducing side reactions such as hydrolysis of the phosphorochloridite precursor [6].

Recent work has explored spirocyclic intermediates to improve stereochemical control. A patent by Rothuis (1974) demonstrated that reduced-pressure conditions (≤250 mmHg) in ether solvents promote cyclization while minimizing decomposition [3]. This approach leverages solvent volatility to remove byproducts like hydrogen chloride, shifting equilibrium toward product formation. Computational studies on analogous systems suggest that solvent polarity influences transition-state geometry, with low-polarity media favoring compact spirocyclic conformations [1].

Table 1: Solvent Effects on Esterification Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 7.6 | 78 | 92 |

| Toluene | 2.4 | 65 | 85 |

| DMF | 36.7 | 82 | 95 |

Data adapted from Rothuis (1974) [3] and phosphite ester synthesis protocols [5].

Catalytic Systems for Enhanced Nucleophilic Substitution Efficiency

Traditional synthesis routes suffer from slow reaction rates due to steric hindrance from the 2,4-di-tert-butyl groups. Catalytic systems address this by activating either the phosphorus electrophile or the phenolic nucleophile. Jørgensen–Hayashi-type tertiary amine catalysts, originally developed for asymmetric organocatalysis, have been repurposed to accelerate phosphite esterification [1]. These catalysts operate via a dual activation mechanism:

- Iminium activation of ethyl phosphorodichloridite, increasing electrophilicity at phosphorus.

- Enamine stabilization of the phenoxide intermediate, enhancing nucleophilic character [1].

Metal-based catalysts, such as zinc triflate, exhibit complementary effects. Zinc ions coordinate with chloride leaving groups, lowering the activation energy for substitution. A comparative study showed that 5 mol% Zn(OTf)~3~ increased reaction rates by 40% compared to uncatalyzed conditions [4].

Table 2: Catalyst Performance in Model Reactions

| Catalyst | Loading (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| None | – | 24 | 58 |

| Triethylamine | 10 | 12 | 72 |

| Zn(OTf)~3~ | 5 | 8 | 85 |

| Jørgensen–Hayashi | 2 | 6 | 89 |

Data synthesized from organocatalytic [1] and metallo-organic [4] studies.

Continuous Flow Reactor Technologies for Scalable Production

Batch synthesis limitations—including thermal runaway risks and inconsistent mixing—are overcome using continuous flow reactors. A key innovation involves coupling microfluidic channels with in-line distillation modules, enabling real-time removal of hydrogen chloride and unreacted phenol [6]. This configuration maintains stoichiometric balance while preventing acid-catalyzed degradation of the phosphite product.

In a representative setup, ethyl phosphorodichloridite and 2,4-di-tert-butyl-6-methylphenol are premixed in a 1:2 molar ratio and fed into a silicon carbide-coated reactor at 80°C. Residence times of 15–20 minutes achieve >90% conversion, compared to 4–6 hours in batch processes [6]. The system’s modularity allows solvent recycling, reducing waste generation by 60% [6].

Table 3: Batch vs. Flow Synthesis Metrics

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 4–6 h | 15–20 min |

| HCl Removal | Post-reaction | Continuous |

| Solvent Consumption | 300 mL/mol | 120 mL/mol |

| Space-Time Yield | 0.8 g/L·h | 4.2 g/L·h |

Metrics derived from patent literature on phosphite production [6].

XLogP3

UNII

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.